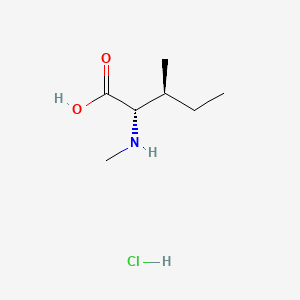

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

CAS No.: 66866-68-0

Cat. No.: VC2843294

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66866-68-0 |

|---|---|

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | (2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 |

| Standard InChI Key | MMBGZHHBWVCZFK-GEMLJDPKSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC.Cl |

| SMILES | CCC(C)C(C(=O)O)NC.Cl |

| Canonical SMILES | CCC(C)C(C(=O)O)NC.Cl |

Introduction

Chemical Properties and Identification

Molecular Structure and Identification

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride features a pentanoic acid backbone with specific stereochemistry at the C2 and C3 positions. The compound contains a methylamino group at the C2 position, which distinguishes it from its parent amino acid, L-isoleucine.

Table 1: Chemical Identification Data for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

| Parameter | Information |

|---|---|

| CAS No. | 66866-68-0 |

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | (2S,3S)-3-methyl-2-(methylamino)pentanoic acid hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 |

| Standard InChIKey | MMBGZHHBWVCZFK-GEMLJDPKSA-N |

| Isomeric SMILES | CCC@HC@@HNC.Cl |

| Canonical SMILES | CCC(C)C(C(=O)O)NC.Cl |

The structure maintains the (2S,3S) stereochemistry, which is critical for its biological activity and research applications . The free base form (without the hydrochloride) has a molecular weight of 145.20 g/mol and formula C7H15NO2, while the hydrochloride salt has a molecular weight of 181.66 g/mol with formula C7H16ClNO2 .

Physical Properties

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride typically appears as a white to off-white crystalline solid . Its physical properties make it suitable for various laboratory applications and synthesis procedures.

Table 2: Physical Properties of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

The compound's solubility in polar solvents enhances its utility in biochemical experiments, while its stability at ambient temperatures simplifies storage requirements in laboratory settings .

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride typically follows established procedures to ensure stereochemical integrity and high purity. The primary synthetic route involves the methylation of L-isoleucine followed by hydrochloride salt formation.

The basic synthetic pathway can be summarized as follows:

-

Starting material: L-isoleucine (naturally occurring amino acid)

-

Methylation of the alpha-amino group using controlled conditions to preserve the (2S,3S) stereochemistry

-

Formation of the hydrochloride salt to enhance stability and solubility

-

Purification steps to achieve research-grade purity (typically ≥95%)

Laboratory Preparation Methods

Laboratory-scale preparation of this compound requires careful control of reaction conditions to maintain stereochemical purity and prevent racemization. The reaction typically involves:

-

Reaction of L-isoleucine with methylamine to form N-methyl-L-isoleucine

-

Careful control of pH and temperature to preserve the desired stereochemistry

-

Conversion to the hydrochloride salt using anhydrous HCl

-

Purification through recrystallization or chromatographic techniques

Specific attention must be paid to the reaction conditions, as improper temperature or pH control can lead to epimerization and formation of unwanted stereoisomers.

Applications and Research Uses

Biochemical Research

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride serves as a valuable tool in biochemical research, particularly in studies involving amino acid metabolism and protein synthesis. Key applications include:

-

Substrate in enzyme assays: Used to study enzyme kinetics and mechanisms in metabolic pathways

-

Metabolic pathway investigations: Helps researchers understand amino acid metabolic processes

-

Protein interaction studies: Used to investigate protein-protein interactions and binding site specificities

The compound's defined stereochemistry makes it particularly useful in studies where stereoselectivity plays a crucial role in biological processes .

Pharmaceutical Development

In pharmaceutical research, this compound serves multiple purposes:

-

Building block for drug synthesis: Used in the creation of complex pharmaceuticals, particularly those targeting metabolic disorders

-

Peptide modifications: Incorporated into peptides to enhance their stability against enzymatic degradation

-

Drug efficacy enhancement: Used to improve specificity and potency of certain pharmaceutical agents

Researchers have found that incorporating N-methyl amino acids like this compound into peptide-based drugs can significantly improve their pharmacokinetic properties and resistance to proteolytic degradation .

Protein Engineering

In protein engineering applications, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride is utilized for:

-

Modification of protein structures to improve stability and activity

-

Creation of novel peptides with enhanced properties for therapeutic applications

-

Studies of protein folding and conformational changes

The incorporation of N-methylated amino acids like this compound can alter the structural properties of peptides and proteins, often leading to improved stability against degradation and changes in bioavailability .

Other Applications

Additional applications include:

-

Food industry: Potential use as a flavor enhancer or nutritional supplement

-

Agricultural research: Exploration as a potential plant growth regulator to improve crop yield and resilience

-

Analytical chemistry: Serves as a reagent in various analytical procedures

Research Findings

Biochemical Studies

Research on (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride has primarily focused on its biochemical properties and potential applications in pharmaceutical development. Studies have identified its presence in natural sources, including Phaseolus vulgaris (common bean), suggesting biological roles in plant metabolism.

In protein research, the compound has been used to study protein interactions and conformational changes, providing valuable insights into protein behavior in various conditions. Its N-methylated structure offers unique properties that can be leveraged in protein engineering and peptide design .

Pharmaceutical Research

In pharmaceutical applications, studies have explored the use of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride as a building block for synthesizing more complex molecules. Research has shown that incorporating N-methylated amino acids into peptide-based drugs can significantly improve their stability against enzymatic degradation, enhancing their therapeutic potential .

The incorporation of this compound into peptides has been found to:

-

Increase resistance to proteolytic enzymes

-

Enhance membrane permeability

-

Improve bioavailability

Stereochemical Considerations

Research has highlighted the importance of the specific (2S,3S) stereochemistry of this compound in its applications. Studies comparing different stereoisomers have shown that the biological activity and synthetic utility can vary significantly depending on the stereochemical configuration .

One notable area of research involves the comparison between (2S,3S)-3-methyl-2-(methylamino)pentanoic acid (N-methyl-L-isoleucine) and its diastereomer (2S,3R)-3-methyl-2-(methylamino)pentanoic acid (N-methyl-L-alloisoleucine). These compounds exhibit different behaviors in biological systems and can be utilized for distinct research purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume